2-[(Tributylsilyl)oxy]phenol
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Overview
Description
Phenol, 2-[(tributylsilyl)oxy]- is an organosilicon compound that features a phenol group bonded to a tributylsilyl group through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2-[(tributylsilyl)oxy]- can be synthesized through the silylation of phenol using tributylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the phenol reacting with the chlorosilane to form the desired silyl ether .
Industrial Production Methods
While specific industrial production methods for Phenol, 2-[(tributylsilyl)oxy]- are not extensively documented, the general approach involves the large-scale silylation of phenol using tributylchlorosilane. The process may involve continuous flow reactors to ensure efficient mixing and reaction control .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(tributylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The phenol group can be reduced to form hydroquinones.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols can react with the silyl ether under appropriate conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Phenol, 2-[(tributylsilyl)oxy]- has several scientific research applications:
Mechanism of Action
The mechanism of action of Phenol, 2-[(tributylsilyl)oxy]- involves the interaction of the silyl group with various molecular targets. The silyl group can enhance the stability of the phenol group by protecting it from oxidation and other reactive species. Additionally, the silyl group can facilitate the selective modification of the phenol group in complex molecular environments .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-[(trimethylsilyl)oxy]-: Similar structure but with a trimethylsilyl group instead of a tributylsilyl group.
Phenol, 2-[(tert-butyldimethylsilyl)oxy]-: Features a tert-butyldimethylsilyl group, offering different steric and electronic properties.
Uniqueness
Phenol, 2-[(tributylsilyl)oxy]- is unique due to the bulky tributylsilyl group, which provides enhanced steric protection and hydrophobicity compared to smaller silyl groups. This makes it particularly useful in applications where stability and selective reactivity are crucial .
Properties
CAS No. |
101541-83-7 |
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Molecular Formula |
C18H32O2Si |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
2-tributylsilyloxyphenol |
InChI |
InChI=1S/C18H32O2Si/c1-4-7-14-21(15-8-5-2,16-9-6-3)20-18-13-11-10-12-17(18)19/h10-13,19H,4-9,14-16H2,1-3H3 |
InChI Key |
ONZGFFJLLIVYTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)OC1=CC=CC=C1O |
Origin of Product |
United States |
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